molecular formula C13H13N3O2 B3919237 N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]pyrazin-2-amine

N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]pyrazin-2-amine

Cat. No.: B3919237
M. Wt: 243.26 g/mol
InChI Key: HCWRNRKEVCLSGV-UHFFFAOYSA-N
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Description

N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]pyrazin-2-amine is a complex organic compound characterized by the presence of a benzodioxole ring fused with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]pyrazin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like cesium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

  • Oxidation

Properties

IUPAC Name

N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-4-11-12(18-8-17-11)5-10(9)6-16-13-7-14-2-3-15-13/h2-5,7H,6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWRNRKEVCLSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CNC3=NC=CN=C3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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